molecular formula C24H26N2O6S B3643943 N-(3,4-DIMETHOXYPHENYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE

N-(3,4-DIMETHOXYPHENYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE

Cat. No.: B3643943
M. Wt: 470.5 g/mol
InChI Key: WJBFADPBDDMMJG-UHFFFAOYSA-N
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Description

The compound “N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), a sulfonyl group (-SO2-), and multiple ether groups (-O-). The presence of these functional groups suggests that this compound might have interesting chemical properties and could potentially be used in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide, sulfonyl, and ether groups would likely have a significant impact on the compound’s overall structure and properties. These groups are polar, which could result in the compound having a significant dipole moment .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The amide group might undergo reactions such as hydrolysis or reduction. The sulfonyl group could potentially be reduced to a sulfide group, and the ether groups might be cleaved under acidic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its polarity might make it soluble in polar solvents, and it might have a relatively high boiling point due to the presence of multiple polar groups .

Mechanism of Action

Without specific context (such as the compound’s use in a drug or other application), it’s difficult to comment on its mechanism of action. The compound’s effects would depend on how it interacts with other molecules in its environment .

Future Directions

The study of new and complex organic compounds like this one is a vibrant field of research. Such compounds could have potential applications in areas like medicinal chemistry, materials science, and more . Further studies could explore these possibilities, as well as investigating the compound’s properties in more detail.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(N-(4-ethoxyphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6S/c1-4-32-20-11-13-21(14-12-20)33(28,29)26(19-8-6-5-7-9-19)17-24(27)25-18-10-15-22(30-2)23(16-18)31-3/h5-16H,4,17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBFADPBDDMMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,4-DIMETHOXYPHENYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE
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N-(3,4-DIMETHOXYPHENYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE
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N-(3,4-DIMETHOXYPHENYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE
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N-(3,4-DIMETHOXYPHENYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE
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N-(3,4-DIMETHOXYPHENYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE
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N-(3,4-DIMETHOXYPHENYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE

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